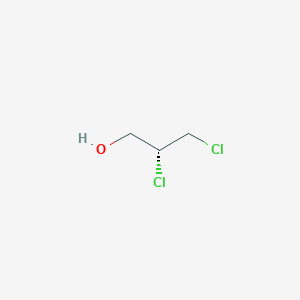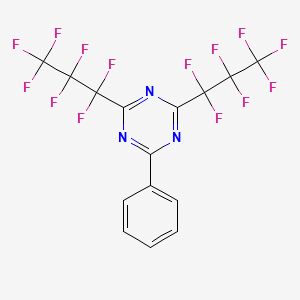
Benzyltriethylammonium cyanoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyltriethylammonium cyanoacetate is a quaternary ammonium salt that has gained attention in various fields of chemistry due to its unique properties and applications. This compound is known for its role as a phase transfer catalyst, facilitating reactions between compounds in different phases. Its structure consists of a benzyl group, three ethyl groups attached to a nitrogen atom, and a cyanoacetate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyltriethylammonium cyanoacetate typically involves the reaction of benzyltriethylammonium chloride with sodium cyanoacetate. The reaction is carried out in an aqueous medium, where the chloride ion is replaced by the cyanoacetate ion, forming the desired product. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous stirring. The reactants are mixed in a controlled environment to maintain the desired temperature and pH levels. After the reaction is complete, the product is purified through filtration and recrystallization to obtain a high-purity compound.
化学反応の分析
Types of Reactions
Benzyltriethylammonium cyanoacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The cyanoacetate group can participate in nucleophilic substitution reactions, where it replaces other groups in a molecule.
Condensation Reactions: It can undergo condensation reactions with carbonyl compounds to form olefinic products.
Addition Reactions: The compound can add to double bonds in alkenes, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and sodium cyanoacetate. The reaction is typically carried out in an aqueous medium at room temperature.
Condensation: Reagents such as benzaldehyde and ethyl cyanoacetate are used, with the reaction catalyzed by benzyltriethylammonium chloride under solvent-free conditions.
Addition: Reagents like alkenes and catalysts such as benzyltriethylammonium chloride are used, with the reaction occurring at elevated temperatures.
Major Products
Substitution: The major products are cyanoacetate derivatives.
Condensation: The products are olefinic compounds, such as benzylidene cyanomethyl ketone.
Addition: The products are new carbon-carbon bonded compounds.
科学的研究の応用
Benzyltriethylammonium cyanoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, adhesives, and other industrial chemicals.
作用機序
The mechanism of action of benzyltriethylammonium cyanoacetate involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, such as from an aqueous phase to an organic phase. This is achieved by forming a complex with the reactant, which can then dissolve in the organic phase and undergo the desired reaction. The molecular targets and pathways involved include the interaction of the cyanoacetate group with various functional groups in the reactants, leading to the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
Benzyltriethylammonium chloride: Similar in structure but lacks the cyanoacetate group.
Tetraethylammonium cyanoacetate: Similar but with four ethyl groups instead of a benzyl group.
Benzyltrimethylammonium cyanoacetate: Similar but with three methyl groups instead of ethyl groups.
Uniqueness
Benzyltriethylammonium cyanoacetate is unique due to the presence of both the benzyl and cyanoacetate groups, which provide distinct reactivity and catalytic properties. The combination of these groups allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds.
特性
CAS番号 |
73680-66-7 |
|---|---|
分子式 |
C16H24N2O2 |
分子量 |
276.37 g/mol |
IUPAC名 |
benzyl(triethyl)azanium;2-cyanoacetate |
InChI |
InChI=1S/C13H22N.C3H3NO2/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;4-2-1-3(5)6/h7-11H,4-6,12H2,1-3H3;1H2,(H,5,6)/q+1;/p-1 |
InChIキー |
KAVSGWYQMWQAKM-UHFFFAOYSA-M |
正規SMILES |
CC[N+](CC)(CC)CC1=CC=CC=C1.C(C#N)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14439595.png)

![tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane](/img/structure/B14439603.png)


![2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14439629.png)




![4,4'-Diheptyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14439660.png)

![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one](/img/structure/B14439690.png)

